2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
CAS No.: 1448026-94-5
Cat. No.: VC5790116
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448026-94-5 |
---|---|
Molecular Formula | C17H20N2O4S |
Molecular Weight | 348.42 |
IUPAC Name | 2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Standard InChI | InChI=1S/C17H20N2O4S/c1-22-15-5-4-6-16(13-15)24(20,21)19-11-8-14(9-12-19)23-17-7-2-3-10-18-17/h2-7,10,13-14H,8-9,11-12H2,1H3 |
Standard InChI Key | SEEVKRGBNWBRBK-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains (Figure 1):
-
Piperidine ring: A six-membered saturated nitrogen-containing heterocycle that provides conformational flexibility and serves as a scaffold for substituent attachment.
-
Pyridine ring: An aromatic heterocycle connected to the piperidine via an ether (-O-) linkage, introducing rigidity and potential π-π stacking interactions.
-
3-Methoxyphenyl sulfonyl group: A sulfonamide-functionalized aryl group at the piperidine nitrogen, contributing to electronic effects and hydrophobic interactions .
The methoxy group at the meta position of the phenyl ring influences electron distribution, while the sulfonyl moiety enhances stability and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₈H₂₀N₂O₄S |
Molecular Weight | 372.43 g/mol |
LogP (Predicted) | ~2.8 (Moderate lipophilicity) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can be conceptualized in three stages:
-
Piperidine ring functionalization: Introduction of the sulfonyl group.
-
Ether linkage formation: Coupling the piperidine and pyridine rings.
-
Post-functionalization: Optional derivatization for SAR studies.
Sulfonylation of Piperidine
Piperidine is treated with 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to yield 1-(3-methoxyphenylsulfonyl)piperidine . This step typically proceeds at 0–25°C with yields exceeding 85%.
Etherification with Pyridine
4-Hydroxypiperidine intermediates are coupled with 2-chloropyridine via nucleophilic aromatic substitution (SNAr). Microwave-assisted synthesis at 120°C in DMF with K₂CO₃ as base achieves >70% yield .
Optimization Challenges
-
Regioselectivity: The para position of pyridine is less reactive than ortho, necessitating forcing conditions.
-
Sulfonamide Stability: Acidic or high-temperature conditions may cleave the sulfonyl group, requiring pH control .
Structure-Activity Relationships (SAR)
Role of the Sulfonyl Group
Comparative studies on sulfonamide-containing kinase inhibitors demonstrate that:
-
Electron-withdrawing groups (e.g., -SO₂-) enhance binding affinity to ATP pockets by mimicking phosphate groups .
-
3-Methoxy substitution on the phenyl ring balances hydrophobicity and steric bulk, optimizing target engagement .
Table 2: Impact of Substituent Position on Activity (Hypothetical Data)
Substituent Position | Activity (IC₅₀, nM) | Selectivity Index |
---|---|---|
Para-methoxy | 12.4 | 8.2 |
Meta-methoxy | 9.7 | 12.5 |
Ortho-methoxy | 43.1 | 2.1 |
Data inferred from analogs in .
Piperidine-Pyridine Linker
-
Ether vs. Amine Linkers: Ether bridges improve metabolic stability compared to amine linkages, which are prone to oxidative deamination .
-
Conformational Restriction: Introducing sp³-hybridized atoms (e.g., piperidine) enhances target selectivity by reducing entropic penalties upon binding .
Biological Activity and Mechanisms
Cholesterol Biosynthesis Modulation
Analogous to TASIN analogs , the compound could inhibit enzymes in the cholesterol pathway (e.g., squalene epoxidase), particularly in APC-mutant colorectal cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume